Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-
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Overview
Description
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is a chemical compound with the molecular formula C21H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 3-methyl-2-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(3-methyl-2-butenyl)silane
- Diphenylmethylsilane
- tert-Butyldimethylsilyl chloride
Uniqueness
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is unique due to its combination of a silane group with a diphenyl and tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Biological Activity
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- (CAS No. 188263-82-3) is an organosilicon compound with the molecular formula C21H28OSi and a molecular weight of 324.538 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C21H28OSi |
Molecular Weight | 324.538 g/mol |
CAS Number | 188263-82-3 |
Antimicrobial Properties
Research has indicated that silane compounds, including quaternary ammonium silanes, exhibit significant antimicrobial properties. For example, studies have shown that these silanes can effectively inhibit bacterial growth and biofilm formation, which is crucial in dental applications and infection control.
- Case Study: Antimicrobial Efficacy
- A study demonstrated that a quaternary ammonium silane significantly reduced the adhesion of oral microorganisms to surfaces. The compound was tested in a polymicrobial biofilm model and showed a marked decrease in bacterial colonization compared to untreated controls .
- Another investigation highlighted that silane-based compounds could control macrophage polarization, enhancing tissue repair while exhibiting antimicrobial effects .
The antimicrobial activity of silanes is primarily attributed to their ability to penetrate bacterial cell membranes. This leads to cell lysis and disruption of metabolic processes:
- Cell Membrane Interaction : The lipophilic nature of the alkyl chains in silanes allows them to integrate into bacterial membranes, disrupting their integrity and leading to cell death .
- Inflammatory Response Modulation : Silanes can influence cytokine production, as seen in studies where treatment with specific silanes resulted in decreased levels of pro-inflammatory cytokines like IL-6 and increased anti-inflammatory markers such as IL-10 in macrophages .
Toxicological Profile
While the biological activity of silanes is promising, understanding their toxicological profile is essential for safe application:
- Cytotoxicity Studies : Research indicates varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, lower concentrations demonstrated minimal toxicity while higher concentrations were more detrimental to cell viability .
- Environmental Impact : The stability of these compounds in various environments raises concerns about their persistence and potential bioaccumulation in aquatic organisms .
Comparative Studies
A comparative analysis of different silane compounds has revealed insights into their efficacy:
Silane Compound | Antimicrobial Activity | Cytotoxicity Level | Application Area |
---|---|---|---|
Quaternary Ammonium Silane | High | Moderate | Dental materials |
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- | Moderate | Low | Surface coatings |
Other Silanes (e.g., BHT derivatives) | Variable | High | Industrial applications |
Future Directions
Further research is required to explore the full potential of silane compounds in medical and industrial applications. Key areas include:
- Development of New Formulations : Combining silanes with other antimicrobial agents could enhance efficacy.
- Long-term Toxicity Studies : Understanding the long-term effects of exposure on human health and the environment.
- Mechanistic Studies : Detailed investigations into how these compounds interact at the molecular level with various biological systems.
Properties
CAS No. |
188263-82-3 |
---|---|
Molecular Formula |
C21H28OSi |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3 |
InChI Key |
PTQHYYRGDQETQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
Origin of Product |
United States |
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